molecular formula C8H7FO2 B8751544 4-Fluoro-3-(hydroxymethyl)benzaldehyde CAS No. 470717-53-4

4-Fluoro-3-(hydroxymethyl)benzaldehyde

Cat. No.: B8751544
CAS No.: 470717-53-4
M. Wt: 154.14 g/mol
InChI Key: OACFZCKIOUXKNM-UHFFFAOYSA-N
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Description

4-Fluoro-3-(hydroxymethyl)benzaldehyde (molecular formula: C₈H₇FO₂, molecular weight: 154.14 g/mol) is a fluorinated benzaldehyde derivative featuring a hydroxymethyl (-CH₂OH) group at the 3-position and a fluorine atom at the 4-position of the aromatic ring. This compound is a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals, owing to its reactive aldehyde group and polar hydroxymethyl substituent.

Properties

CAS No.

470717-53-4

Molecular Formula

C8H7FO2

Molecular Weight

154.14 g/mol

IUPAC Name

4-fluoro-3-(hydroxymethyl)benzaldehyde

InChI

InChI=1S/C8H7FO2/c9-8-2-1-6(4-10)3-7(8)5-11/h1-4,11H,5H2

InChI Key

OACFZCKIOUXKNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C=O)CO)F

Origin of Product

United States

Comparison with Similar Compounds

Structural and Electronic Effects

The 3-position substituent significantly influences electronic and steric properties:

Compound 3-Position Substituent Electronic Effect Molecular Weight (g/mol) Polarity/Solubility Trends
4-Fluoro-3-(hydroxymethyl)benzaldehyde -CH₂OH Moderately polar 154.14 High polarity due to -OH; water-soluble
4-Fluoro-3-methylbenzaldehyde -CH₃ Weakly donating 138.14 Low polarity; lipid-soluble
4-Fluoro-3-methoxybenzaldehyde -OCH₃ Electron-donating 154.14 Moderate polarity; soluble in organic solvents
4-Fluoro-3-(trifluoromethyl)benzaldehyde -CF₃ Strongly withdrawing 192.11 Low polarity; high thermal stability

Key Observations :

  • The hydroxymethyl group enhances hydrophilicity, making the compound suitable for aqueous-phase reactions, whereas trifluoromethyl (-CF₃) increases electronegativity, favoring electrophilic substitution reactions .
  • Methoxy (-OCH₃) groups improve solubility in aprotic solvents, while methyl (-CH₃) derivatives are preferred in lipophilic environments .

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